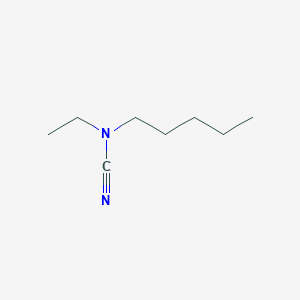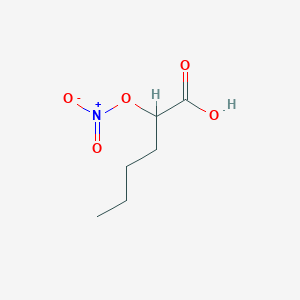
2-(Nitrooxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Nitrooxy)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nitrooxy group (-ONO2) attached to the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)hexanoic acid typically involves the nitration of hexanoic acid. One common method is the reaction of hexanoic acid with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitrooxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar nitration process but on a larger scale. The process involves the use of high-purity hexanoic acid and nitric acid, along with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-(Nitrooxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form different products.
Reduction: The nitrooxy group can be reduced to form amines or other derivatives.
Substitution: The nitrooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-(Nitrooxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential role in biological systems, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of nitric oxide-releasing drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(Nitrooxy)hexanoic acid involves the release of nitric oxide (NO), a signaling molecule with various physiological effects. The nitrooxy group undergoes enzymatic or chemical reduction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways involved in vasodilation, inflammation, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: Lacks the nitrooxy group and has different chemical properties.
Nitroalkanes: Contain nitro groups but differ in their overall structure and reactivity.
Other nitrooxy carboxylic acids: Similar in structure but may have different chain lengths or substituents.
Uniqueness
2-(Nitrooxy)hexanoic acid is unique due to the presence of both the carboxylic acid and nitrooxy functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
73276-32-1 |
|---|---|
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-nitrooxyhexanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-2-3-4-5(6(8)9)12-7(10)11/h5H,2-4H2,1H3,(H,8,9) |
Clave InChI |
JEDGAPUZBUOYQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




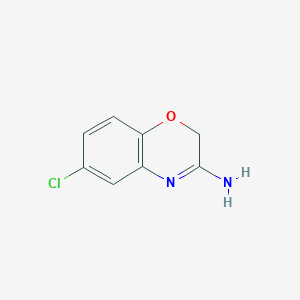
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
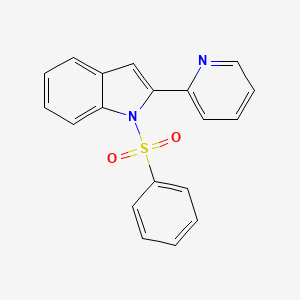

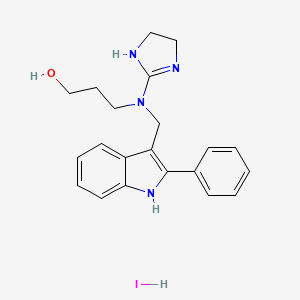
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
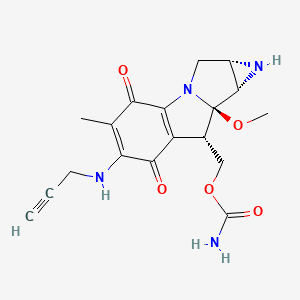

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
